molecular formula C12H16N6O B11860268 1-cyclohexyl-3-(5H-purin-6-yl)urea

1-cyclohexyl-3-(5H-purin-6-yl)urea

Cat. No.: B11860268
M. Wt: 260.30 g/mol
InChI Key: ATHUMABMSPIJGW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(5H-purin-6-yl)urea is a chemical compound with the molecular formula C₁₂H₁₆N₆O. It is a heterocyclic compound that belongs to the class of purines and ureas. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-3-(5H-purin-6-yl)urea typically involves the reaction of cyclohexylamine with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(5H-purin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Cyclohexyl-3-(5H-purin-6-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(5H-purin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Cyclohexyl-3-(5H-purin-6-yl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    1-Cyclohexyl-3-(5H-purin-6-yl)guanidine: Contains a guanidine group instead of a urea group.

Uniqueness: 1-Cyclohexyl-3-(5H-purin-6-yl)urea is unique due to its specific combination of cyclohexyl and purine moieties, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclohexyl-3-(5H-purin-6-yl)urea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

This compound is characterized by a cyclohexyl group attached to a urea moiety, which is further linked to a purine derivative. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Target Enzymes : It has been shown to inhibit certain kinases involved in cellular signaling pathways, which are crucial for cancer progression.
  • Receptor Interaction : The compound may act as an antagonist or inhibitor at specific receptor sites, influencing cellular responses.

Biological Activity Overview

This compound exhibits a range of biological activities:

Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammatory markers in vitro
AntimicrobialExhibits activity against certain bacterial strains

Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that it significantly reduced cell viability in various cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor cells.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound. In vitro assays revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy was assessed against multiple bacterial strains. The compound showed significant inhibition of growth for Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Studies indicate that it has moderate bioavailability and exhibits a half-life conducive for therapeutic applications.

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

1-cyclohexyl-3-(5H-purin-6-yl)urea

InChI

InChI=1S/C12H16N6O/c19-12(17-8-4-2-1-3-5-8)18-11-9-10(14-6-13-9)15-7-16-11/h6-9H,1-5H2,(H2,13,14,15,16,17,18,19)

InChI Key

ATHUMABMSPIJGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=NC3=NC=NC32

Origin of Product

United States

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